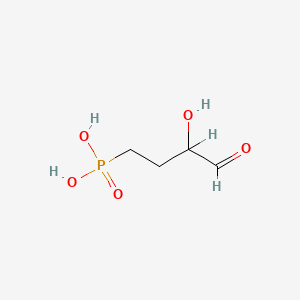

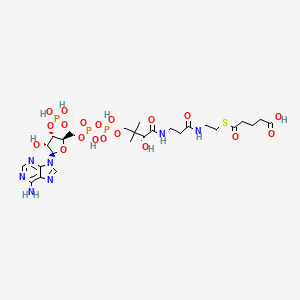

![molecular formula C15H13NO4S B1229613 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid CAS No. 452088-31-2](/img/structure/B1229613.png)

2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid

Overview

Description

Synthesis Analysis

The synthesis of derivatives related to 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid often begins with nicotinic acid or its chlorinated derivatives as starting materials. One approach involves the sulfhydrylation of 2-chloronicotinic acid by thiourea, followed by a reaction with benzyl chloride, yielding a high yield of the target compound (Pan Wei, 2012). Another method explores the synthesis of N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid, which demonstrates significant herbicidal activity, suggesting a functional versatility of nicotinic acid derivatives (Chen Yu et al., 2021).

Molecular Structure Analysis

The molecular structure of 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid derivatives can be complex, with studies revealing unexpected cleavages and reactions under certain conditions, indicating a need for detailed mechanistic studies. For example, the hydrazination of related esters led to unexpected C–S bond cleavage, showcasing the intricacies of molecular interactions and the importance of kinetic and computational studies for understanding these processes (N. Nordin et al., 2016).

Chemical Reactions and Properties

Nicotinic acid derivatives, including 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid, are involved in a variety of chemical reactions, highlighting their reactivity and functional diversity. For instance, the complexation with metals, such as tin, can influence catalytic activities, suggesting potential applications in catalysis and materials science (M. Xanthopoulou et al., 2006).

Physical Properties Analysis

The physical properties of 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid and its derivatives, such as solubility, melting points, and crystal structure, are crucial for their practical applications. Studies on similar compounds have demonstrated the importance of crystal and molecular structures in understanding the solid-state packing and reactivity, which can be critical for designing materials with desired properties (I. Khan, Aliya Ibrar, & J. Simpson, 2014).

Chemical Properties Analysis

The chemical properties of 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid, such as reactivity with various nucleophiles, acid-base behavior, and redox properties, are fundamental to its applications in synthesis and medicinal chemistry. For instance, the synthesis and antimicrobial evaluation of thiadiazole derivatives of a related compound showcased significant activity, indicating the potential for developing new antimicrobial agents (M. Noolvi et al., 2016).

Scientific Research Applications

Herbicidal Activity

A study focused on the herbicidal activity of nicotinic acid derivatives found that some compounds exhibited significant herbicidal effects against specific plants like Agrostis stolonifera and Lemna paucicostata. This suggests potential applications of 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid in the development of novel herbicides, especially for controlling monocotyledonous weeds (Chen Yu et al., 2021).

Synthesis Process

Another research focuses on the synthesis process of 2-thiobenzyl nicotinic acid, a similar compound, suggesting the importance of understanding the synthesis methods for 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid. This could have implications for industrial-scale production and purity of the compound (Pan Wei, 2012).

Antimicrobial Properties

Research into the antimicrobial activities of various nicotinic acid derivatives indicates that these compounds, including potentially 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid, may have applications in fighting bacterial and fungal infections (Naveenkumar P. Badige et al., 2009).

Industrial Production

The industrial production of nicotinic acid, a related compound, has been extensively studied. Insights from these studies could inform the large-scale manufacturing and potential industrial applications of 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid (Dawid Lisicki et al., 2022).

Unexpected Chemical Reactions

A study on the hydrazination of a similar compound revealed unexpected chemical reactions, such as C–S bond cleavage. This underscores the importance of understanding the chemical behavior of 2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid in various reactions (N. Nordin et al., 2016).

properties

IUPAC Name |

2-[(5-formyl-2-methoxyphenyl)methylsulfanyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4S/c1-20-13-5-4-10(8-17)7-11(13)9-21-14-12(15(18)19)3-2-6-16-14/h2-8H,9H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVCQFSXFVYHBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CSC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679849 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

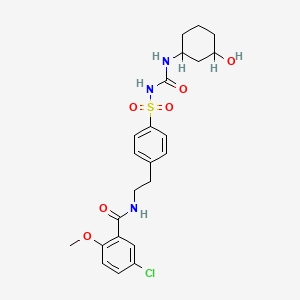

![2-[[2,2,2-trichloro-1-[(2,2-dimethyl-1-oxopropyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B1229536.png)

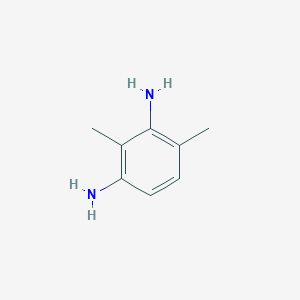

![1-(1-tert-butyl-5-tetrazolyl)-N-[(4-fluorophenyl)methyl]-N-(2-furanylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B1229540.png)

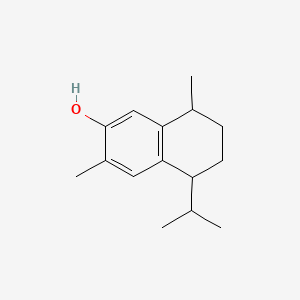

![6-[(2-ethylphenyl)sulfamoyl]-N-(2-furanylmethyl)-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B1229542.png)

![1-[5-Amino-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-1-propanone](/img/structure/B1229546.png)

![3-(6-Amino-5-cyano-3-isopropyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B1229547.png)

![5-Chlorobenzo[d]isoxazol-3-ol](/img/structure/B1229548.png)

![1-[2-(Trifluoromethyl)phenyl]sulfonyl-4-piperidinecarboxylic acid [2-[(4-fluorophenyl)methylamino]-2-oxoethyl] ester](/img/structure/B1229551.png)